molecular formula C9H11ClFNO3 B13564680 Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride

Cat. No.: B13564680
M. Wt: 235.64 g/mol
InChI Key: MUCLVXMUWRKNKX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a fluoro substituent, and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride typically involves multi-step organic reactions. One common method starts with the methylation of 3-amino-2-fluoro-4-hydroxybenzoic acid, followed by esterification to form the benzoate ester. The reaction conditions often require the use of methanol and a strong acid catalyst like hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-methoxybenzoate
  • Methyl 2-amino-3-fluoro-4-methoxybenzoate
  • Methyl 4-amino-3-methoxybenzoate

Uniqueness

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a fluoro group on the benzoate ester makes it particularly versatile for various chemical reactions and applications.

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

methyl 3-amino-2-fluoro-4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11;/h3-4H,11H2,1-2H3;1H

InChI Key

MUCLVXMUWRKNKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)N.Cl

Origin of Product

United States

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